molecular formula C22H25N3O4S B6559868 methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-28-7

methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559868
CAS No.: 1021252-28-7
M. Wt: 427.5 g/mol
InChI Key: LNJRMDYAEXXLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core substituted with a sulfanylidene group, a methyl carboxylate at position 7, and a cyclopentyl-furan-2-ylmethylaminoethyl side chain at position 2. The quinazoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial, or anticancer applications . The cyclopentyl and furan-2-ylmethyl substituents introduce lipophilicity and stereochemical complexity, which may modulate pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

methyl 3-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-21(27)15-8-9-18-19(13-15)23-22(30)25(20(18)26)11-10-24(16-5-2-3-6-16)14-17-7-4-12-29-17/h4,7-9,12-13,16H,2-3,5-6,10-11,14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJRMDYAEXXLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN(CC3=CC=CO3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 3-(Cyclopropanecarbonylamino)-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carboxylate (CAS 725691-97-4)

This analog replaces the cyclopentyl-furan-2-ylmethylaminoethyl side chain with a cyclopropanecarbonylamino group. Key differences include:

  • Molecular Weight : 319.06 g/mol (vs. ~421 g/mol estimated for the target compound) .
  • Electronic Properties: The carbonyl in the cyclopropanecarbonylamino group introduces hydrogen-bonding capability, absent in the target compound’s tertiary amine side chain.

Methyl 3-(2-Hydroxypropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylate (CAS 790681-61-7)

  • Molecular Weight : 294.32 g/mol .

Furan-Containing Analogues

Methyl [3-(Propan-2-ylcarbamoyl)Furan-2-yl]Acetate (95a)

  • Structure : Features a furan-2-yl group with a carbamoyl substituent, linked via an acetate to a methyl ester .
  • Comparison : Unlike the target compound, this lacks the quinazoline core but shares the furan motif. The carbamoyl group may enhance interactions with polar residues in enzymatic pockets, whereas the target’s furan-2-ylmethyl group prioritizes hydrophobic interactions.

Sulfonylurea and Triazine Derivatives

Compounds like metsulfuron methyl ester () share sulfonyl and methyl ester groups but are based on triazine or sulfonylurea scaffolds . These are herbicidal agents, highlighting how core structure dictates application:

  • Triazine vs. Quinazoline : Triazines are planar and electron-deficient, favoring interactions with plant acetolactate synthase, while quinazolines offer greater conformational flexibility for targeting mammalian enzymes.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
Methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate C₂₄H₂₈N₄O₅S ~421* Cyclopentyl, furan-2-ylmethylaminoethyl, sulfanylidene, methyl carboxylate N/A
Methyl 3-(cyclopropanecarbonylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (725691-97-4) C₁₅H₁₄N₄O₄S 319.06 Cyclopropanecarbonylamino, sulfanylidene, methyl carboxylate
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (790681-61-7) C₁₃H₁₄N₂O₄S 294.32 2-hydroxypropyl, sulfanyl, methyl carboxylate

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Impact : Bulky lipophilic groups (e.g., cyclopentyl-furan) in the target compound may enhance tissue penetration but limit solubility, necessitating formulation optimization. In contrast, polar groups (e.g., hydroxyl in CAS 790681-61-7) improve solubility but reduce bioavailability .
  • Sulfanylidene vs.
  • Synthetic Challenges : The tertiary amine and fused heterocycles in the target compound likely require multi-step synthesis, as seen in analogous furan-quinazoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.